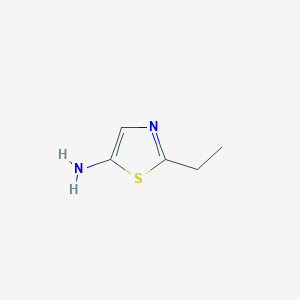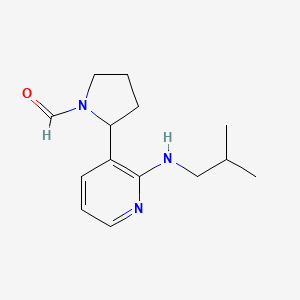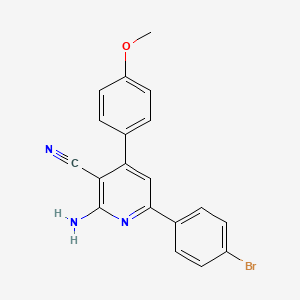
N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline is a complex organic compound characterized by the presence of a triazole ring, a tert-butyl group, and a methoxyaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline typically involves multiple steps, including the formation of the triazole ring and the introduction of the tert-butyl and methoxyaniline groups. One common synthetic route starts with the preparation of the triazole ring through a cyclization reaction involving appropriate precursors. The tert-butyl group is then introduced via alkylation reactions, and the methoxyaniline moiety is added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyaniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline involves its interaction with specific molecular targets. The triazole ring and methoxyaniline moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole derivatives and methoxyaniline-based molecules. Examples include:
- N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide .
- Various substituted triazoles and anilines .
Uniqueness
N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H24N4O |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N-[[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-methoxyaniline |
InChI |
InChI=1S/C20H24N4O/c1-20(2,3)15-7-5-14(6-8-15)19-22-18(23-24-19)13-21-16-9-11-17(25-4)12-10-16/h5-12,21H,13H2,1-4H3,(H,22,23,24) |
InChI-Schlüssel |
ACZLWJZNUPTNBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=N2)CNC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812452.png)













